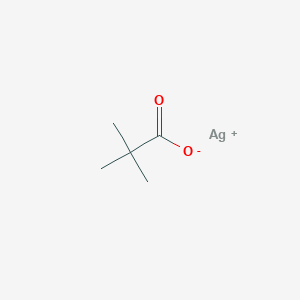Ailver(I) pivalate
CAS No.: 7324-58-5
Cat. No.: VC8352337
Molecular Formula: C5H9AgO2
Molecular Weight: 208.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7324-58-5 |
|---|---|
| Molecular Formula | C5H9AgO2 |
| Molecular Weight | 208.99 g/mol |
| IUPAC Name | silver;2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C5H10O2.Ag/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 |
| Standard InChI Key | FLESIOBKYPIHQI-UHFFFAOYSA-M |
| SMILES | CC(C)(C)C(=O)[O-].[Ag+] |
| Canonical SMILES | CC(C)(C)C(=O)[O-].[Ag+] |
Introduction
Synthesis and Structural Characterization
Silver(I) pivalate is typically synthesized via the reaction of silver nitrate (AgNO₃) with pivalic acid (2,2-dimethylpropanoic acid) under controlled conditions. The process yields a moisture-stable complex with relatively low photosensitivity compared to other silver carboxylates . X-ray diffraction studies reveal a dimeric structure in the solid state, where two silver(I) centers are bridged by pivalate ligands via Ag–O bonds (2.2–2.4 Å) . Each dimer further interacts with adjacent units through argentophilic Ag⋯Ag contacts (2.7–3.1 Å), forming extended polymeric chains . This structural motif contrasts with the bilayer arrangements observed in related silver carboxylates like silver(I) pivalate, which exhibit stronger Ag⋯O interactions and lower solubility .
Chemical and Physical Properties
Solubility and Stability
Silver(I) pivalate exhibits atypical solubility for a silver carboxylate, dissolving readily in etheric (e.g., diethyl ether, tetrahydrofuran) and aromatic solvents (e.g., benzene, toluene) . This contrasts with silver(I) trifluoroacetate or silver(I) nitrate, which require polar aprotic solvents like dimethyl sulfoxide (DMSO) for dissolution . The solubility arises from the steric bulk of the pivalate ligand, which disrupts extended polymeric networks, and the ability of solvents to coordinate axially to the silver centers . For example, in diethyl ether, the complex forms a 1:1 adduct (AgO₂CC(CH₃)₃·OEt₂) with Ag–O bond lengths of 2.476(6) Å .
Thermal Behavior
Thermogravimetric analysis (TGA) shows that silver(I) pivalate sublimes under dynamic vacuum (0.01–0.03 torr) at 230–250°C without decomposition, making it suitable for chemical vapor deposition (CVD) . Its thermal stability exceeds that of silver(I) acetate, which decomposes at lower temperatures due to weaker Ag–O bonds .
Thermodynamic Data
The standard enthalpy of formation (ΔH°f) of silver(I) pivalate has been indirectly determined through calorimetric studies. In the reaction:
the enthalpy change was measured using differential scanning calorimetry . Combining this with the known ΔH°f of silver(I) pivalate (−512.3 kJ mol⁻¹) , the value for copper(I) pivalate was derived. These data underscore the thermodynamic favorability of silver(I) pivalate in redox reactions involving group 11 metals.
| Property | Value | Reference |
|---|---|---|
| ΔH°f (AgO₂CC(CH₃)₃) | −512.3 kJ mol⁻¹ | |
| Sublimation Temperature | 230–250°C (0.01–0.03 torr) | |
| Ag–O Bond Length | 2.2–2.4 Å | |
| Ag⋯Ag Distance | 2.7–3.1 Å |
Applications in Materials Science
Thin Film Deposition
Silver(I) pivalate’s volatility and thermal stability make it an effective precursor for atomic layer epitaxy (ALE). In studies on SrS:Ag thin films, it enabled precise control over silver doping levels, critical for optoelectronic applications . The dimeric structure ensures consistent vapor pressure during sublimation, unlike polymeric silver carboxylates that decompose unpredictably .
Coordination Polymers and Clusters
The compound’s solubility facilitates its use in synthesizing silver coordination polymers. For instance, reactions with nitrogen-donor ligands (e.g., pyridine) yield architectures with tunable luminescence properties, leveraging argentophilic interactions . These materials find applications in sensing and photocatalysis .
Role in Catalytic Processes
Silver(I) pivalate (AgOPiv) serves as a critical additive in cross-coupling reactions. In palladium-catalyzed C–H allylation, AgOPiv mediates aryl C–H bond cleavage via a concerted metalation–deprotonation (CMD) mechanism, generating arylsilver intermediates that transmetalate to palladium . This pathway enables the coupling of non-fluorinated arenes with allylic pivalates, yielding linear (E)-allylated products with >80% efficiency . The synergy between AgOPiv and phosphine ligands (e.g., dcype) is pivotal, as ligand-free systems show <5% yield .
Comparative Analysis with Other Silver Carboxylates
Silver(I) pivalate’s properties distinguish it from related complexes:
-
Solubility: Unlike silver(I) acetate or trifluoroacetate, which are insoluble in ethers, AgOPiv dissolves in diverse solvents due to its open coordination sites .
-
Stability: The steric bulk of the pivalate ligand inhibits oxidation to silver(0), whereas silver(I) benzoate decomposes rapidly in solution .
-
Structural Flexibility: While silver(I) pivalate forms dimers, silver(I) pentafluorobenzoate adopts π-adducts with aromatic solvents, highlighting ligand-dependent supramolecular assembly .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume